(2-Amino-5-bromo-4-pyrimidinyl)methanol
Description
Properties
Molecular Formula |
C5H6BrN3O |
|---|---|
Molecular Weight |
204.02g/mol |
IUPAC Name |
(2-amino-5-bromopyrimidin-4-yl)methanol |
InChI |
InChI=1S/C5H6BrN3O/c6-3-1-8-5(7)9-4(3)2-10/h1,10H,2H2,(H2,7,8,9) |
InChI Key |
QXWALVJLIVUEKN-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC(=N1)N)CO)Br |
Canonical SMILES |
C1=C(C(=NC(=N1)N)CO)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Amino-5-bromo-6-methyl-4-pyrimidinol
Key Structural Differences :
- 4-Position Substituent : A hydroxyl (-OH) group replaces the hydroxymethyl (-CH₂OH) group.
- 6-Position Substituent : Contains a methyl (-CH₃) group absent in the target compound.
Research Findings: A quantum chemical study compared this compound with 2-amino-4-methoxy-6-methylpyrimidine, revealing that bromination at the 5-position enhances electrophilicity, making it more reactive in hydrogen-bonding interactions.
Methyl 2-Amino-5-bromopyrimidine-4-carboxylate
Key Structural Differences :
- 4-Position Substituent : A methyl ester (-COOCH₃) replaces the hydroxymethyl (-CH₂OH) group.
- Molecular Weight : Higher (232.03 g/mol) due to the ester moiety .
Functional Implications: The ester group increases lipophilicity, enhancing membrane permeability in biological systems. This contrasts with the polar hydroxymethyl group in the target compound, which may favor aqueous solubility.
Agrochemical Pyrimidine Derivatives
Examples from include bromacil and ethirimol, which share a bromine or alkylamino group but differ in substitution patterns:
| Compound | Substituents (Positions) | Key Application |
|---|---|---|
| Bromacil | 5-Bromo, 6-methyl, 3-(1-methylpropyl) | Herbicide |
| Ethirimol | 5-Butyl, 2-(ethylamino), 6-methyl | Fungicide |
| Target Compound | 2-Amino, 5-bromo, 4-hydroxymethyl | Likely intermediate |
Comparison Insights :
- The target compound lacks the bulky alkyl chains (e.g., butyl or methylpropyl) seen in bromacil and ethirimol, which are critical for pesticidal activity.
Data Tables
Table 1. Molecular Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| (2-Amino-5-bromo-4-pyrimidinyl)methanol | C₅H₆BrN₃O | 204.03 | 4-CH₂OH, 2-NH₂, 5-Br |
| 2-Amino-5-bromo-6-methyl-4-pyrimidinol | C₅H₅BrN₃O | 205.02 | 4-OH, 6-CH₃, 5-Br |
| Methyl 2-amino-5-bromopyrimidine-4-carboxylate | C₆H₆BrN₃O₂ | 232.03 | 4-COOCH₃, 2-NH₂, 5-Br |
Table 2. Functional and Application Differences
| Compound | Reactivity Profile | Potential Applications |
|---|---|---|
| This compound | High polarity, hydrogen-bond donor | Pharmaceutical intermediates |
| Bromacil | Lipophilic, radical stabilization | Herbicide |
| Methyl 2-amino-5-bromopyrimidine-4-carboxylate | Ester hydrolysis | Synthetic building block |
Preparation Methods
Brominating Agents and Reaction Conditions
Direct bromination of the pyrimidine ring at position 5 is a straightforward approach. Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and copper(II) bromide (CuBr₂). In a protocol analogous to the bromination of 2-amino-1,3,4-thiadiazole, (2-Amino-4-pyrimidinyl)methanol is dissolved in an acidic medium (e.g., acetic acid or HCl) and treated with Br₂ at 15–30°C. The reaction typically achieves 70–85% yield, though excess bromine may lead to di-substitution.
Optimization Parameters :
Regioselectivity Challenges
Bromination at position 5 is favored due to the electron-donating amino group at position 2, which activates the para position. However, competing bromination at position 6 can occur if steric or electronic factors are misbalanced. Computational studies suggest that the hydroxymethyl group at position 4 slightly deactivates position 6 via inductive effects, improving regioselectivity.
Ring-Closure Synthesis from Acyclic Precursors
Cyclocondensation Strategies
The pyrimidine ring can be constructed from acyclic precursors such as β-keto esters or amidines. For example, condensation of 2-aminomalonamide with bromoacetylene derivatives under basic conditions yields the target compound. This method, however, requires stringent control of reaction pH (8–9) and temperature (80–100°C) to prevent ring-opening.
Representative Reaction Pathway :
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclocondensation, reducing reaction times from 12 hours to 30 minutes. A study employing N,N-dimethylformamide (DMF) as a polar aprotic solvent achieved 88% yield at 150°C, though scalability remains a concern due to specialized equipment requirements.
Hydroxymethylation of 2-Amino-5-bromo-4-pyrimidinecarbaldehyde
Reduction of Aldehyde Intermediates
The aldehyde intermediate, 2-Amino-5-bromo-4-pyrimidinecarbaldehyde, is reduced to the corresponding methanol derivative using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ in methanol at 0°C provides a safer alternative to LiAlH₄, with yields exceeding 90%.
Mechanistic Insight :
The reduction proceeds via nucleophilic attack of hydride on the carbonyl carbon, followed by protonation. Steric hindrance from the bromine atom minimally affects reactivity due to the planar geometry of the pyrimidine ring.
Catalytic Transfer Hydrogenation
Palladium-on-carbon (Pd/C) catalyzed transfer hydrogenation using ammonium formate as a hydrogen donor offers a heterogeneous alternative. This method avoids extreme temperatures and achieves 85% yield under refluxing ethanol.
Industrial-Scale Production and Challenges
Solvent Recovery and Waste Management
The use of aprotic solvents like DMAC necessitates distillation-based recovery systems to meet environmental regulations. Patent CN110746345B highlights the economic viability of solvent recycling in multi-step syntheses.
Hazard Mitigation
Reactions involving bromine or pyrophoric reagents (e.g., NaH) require inert atmospheres and specialized equipment. Continuous-flow systems have been proposed to enhance safety and yield consistency.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Bromination | 70–85 | 95 | High | Moderate |
| Ring-Closure | 65–72 | 90 | Medium | Low |
| Hydroxymethylation | 85–90 | 98 | High | High |
| Palladium-Catalyzed | 75–80 | 97 | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
